molecular formula C12H17N3O4S B14920855 Ethyl {[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}carbamate

Ethyl {[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}carbamate

Cat. No.: B14920855
M. Wt: 299.35 g/mol
InChI Key: GKEXMQMRLYBRKG-UHFFFAOYSA-N
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Description

ETHYL N-{2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETYL}CARBAMATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group at the 4-position and a propyl group at the 6-position. The compound also features a sulfanylacetyl group and an ethyl carbamate moiety. Due to its structural complexity, this compound exhibits a range of chemical and biological properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETYL}CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Hydroxy and Propyl Groups: The hydroxy group at the 4-position and the propyl group at the 6-position can be introduced through selective substitution reactions using appropriate reagents and catalysts.

    Attachment of the Sulfanylacetyl Group: The sulfanylacetyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Ethyl Carbamate Moiety: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the ethyl carbamate moiety.

Industrial Production Methods

Industrial production of ETHYL N-{2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETYL}CARBAMATE may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETYL}CARBAMATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the sulfanylacetyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives with modified functional groups.

Scientific Research Applications

ETHYL N-{2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETYL}CARBAMATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of ETHYL N-{2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

ETHYL N-{2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETYL}CARBAMATE can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures but different substituents, such as 4-hydroxy-6-methyl-2-pyrimidinyl derivatives.

    Carbamate Derivatives: Compounds with similar carbamate moieties but different core structures, such as ethyl N-(2-hydroxyethyl)carbamate.

The uniqueness of ETHYL N-{2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETYL}CARBAMATE lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

ethyl N-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]carbamate

InChI

InChI=1S/C12H17N3O4S/c1-3-5-8-6-9(16)14-11(13-8)20-7-10(17)15-12(18)19-4-2/h6H,3-5,7H2,1-2H3,(H,13,14,16)(H,15,17,18)

InChI Key

GKEXMQMRLYBRKG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC(=O)OCC

Origin of Product

United States

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